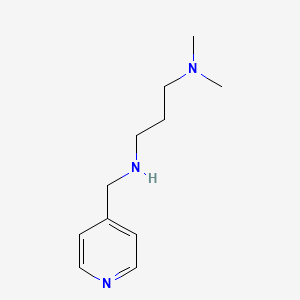
N,N-Dimethyl-N'-pyridin-4-ylmethyl-propane-1,3-diamine
Vue d'ensemble
Description
“N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine” is a chemical compound with the CAS Number: 626216-60-2 . It has a molecular weight of 193.29 and a linear formula of C11H19N3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine” are not fully detailed in the search results. The molecular weight is known to be 193.29 , but other properties such as density, melting point, and boiling point were not found.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine, focusing on six unique applications:
Catalysis in Organic Synthesis
N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine is used as a ligand in various catalytic processes. Its ability to coordinate with metal ions makes it valuable in facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. The presence of the pyridine ring enhances its electron-donating properties, which can improve the efficiency and selectivity of these catalytic processes .
Coordination Chemistry
This compound is extensively studied in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are often explored for their unique structural properties and potential applications in materials science. The diamine backbone provides multiple coordination sites, making it suitable for constructing complex molecular architectures .
Pharmaceutical Research
In pharmaceutical research, N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine is investigated for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Studies have explored its role in modulating enzyme activity and receptor binding, which could lead to new therapeutic agents .
Molecular Probes and Sensors
The compound is also used in the development of molecular probes and sensors. Its ability to bind selectively to specific ions or molecules makes it useful in detecting and quantifying substances in complex mixtures. Researchers have utilized it in designing fluorescent sensors for metal ions, which have applications in environmental monitoring and biomedical diagnostics .
Material Science
In material science, N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine is employed in the synthesis of novel materials with unique properties. Its coordination with metals can lead to the formation of metal-organic frameworks (MOFs) and other hybrid materials. These materials are studied for their potential applications in gas storage, separation, and catalysis .
Electrochemical Applications
The compound is also explored for its electrochemical properties. Its coordination complexes can exhibit interesting redox behavior, making them suitable for applications in electrochemical sensors and energy storage devices. Research in this area focuses on understanding the electrochemical mechanisms and optimizing the performance of these materials.
If you need more detailed information on any of these applications or additional fields, feel free to ask!
Catalysis in Organic Synthesis Coordination Chemistry Pharmaceutical Research Molecular Probes and Sensors Material Science : Electrochemical Applications
Safety and Hazards
Propriétés
IUPAC Name |
N',N'-dimethyl-N-(pyridin-4-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-14(2)9-3-6-13-10-11-4-7-12-8-5-11/h4-5,7-8,13H,3,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAISJBXUNWYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-N'-pyridin-4-ylmethyl-propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



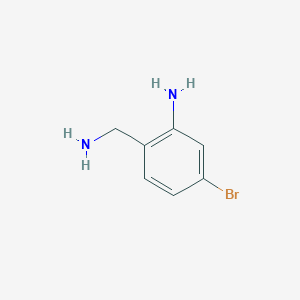

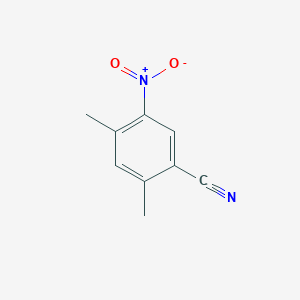
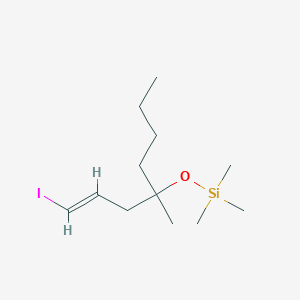

![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)
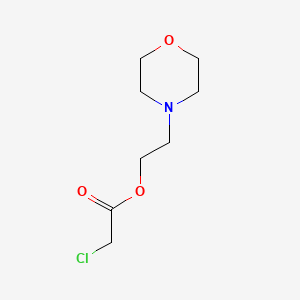

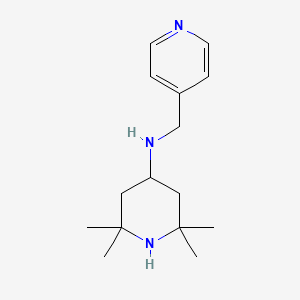
![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)
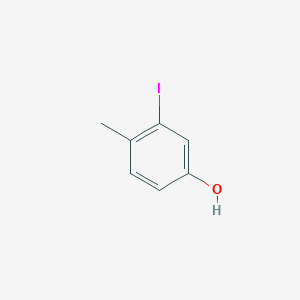
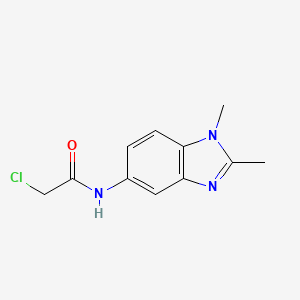

![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)